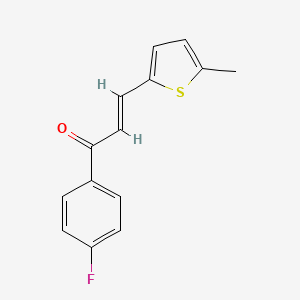

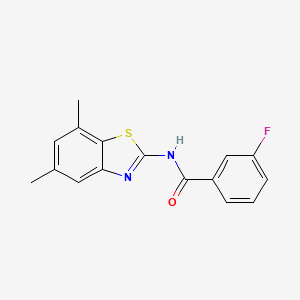

1-(4-(4-chlorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds often involves the use of bimetallic nanoparticles as catalysts . For example, Ni/Cu bimetallic nanoparticles have been used in the synthesis of compounds with similar structures . The synthesis process is confirmed by various methods such as Scanning Electron Microscopy (SEM), Electron Diffraction X-ray (EDX), X-ray fluorescence spectroscopy (XRF), X-ray diffraction (XRD), and Transmission Electron Microscopy (TEM) .Chemical Reactions Analysis

Compounds with similar structures have been studied for their chemical reactions. For instance, Ni/Cu bimetallic nanoparticles have been used as a catalyst for the chemoselective oxidation of alcohol to the corresponding aldehyde and chemoselective reduction of aromatic nitro substituents to the corresponding amino substituents .Scientific Research Applications

Imidazole Compounds in Cancer Treatment

Imidazole derivatives, particularly those structurally related to 1-(4-(4-chlorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide, have demonstrated notable potential in antitumor research. Notably, derivatives such as bis(2-chloroethyl)amino imidazoles and benzimidazoles have been identified for their antitumor properties. Some of these compounds have progressed past preclinical testing, indicating their significance in the search for new antitumor drugs and compounds with varied biological properties (Iradyan, 2009).

Antiprotozoal and Antiparasitic Applications

Imidazole Derivatives in Antiprotozoal Research

Quaternary 2-phenylimidazo[1,2-a]pyridinum salts, derivatives related to the core structure of 1-(4-(4-chlorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide, have shown significant antiprotozoal activity. These compounds, particularly those with guanylhydrazone functionality, have demonstrated potent activity against Trypanosoma rhodesiense, highlighting their potential in antiprotozoal and antiparasitic therapy (Sundberg, 1990).

Antidiabetic Research

Imidazoline Derivatives and Glucose Homeostasis

Research into imidazoline derivatives, structurally akin to 1-(4-(4-chlorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide, has identified compounds with significant potential in modulating glucose homeostasis in type II diabetes models. Compounds like 1-methyl-4-(2', 4'-dichlorobenzyl)-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine have demonstrated potent antidiabetic activity, mediated by an increase in insulin secretion independently of alpha2 adrenoceptor blockage (Le Bihan, 1999).

Anti-Hyperlipidemic Research

Imidazole-5-Carboxamide Derivatives in Lipid Regulation

Imidazole-5-carboxamide derivatives have shown promise in anti-hyperlipidemic research. Compounds synthesized as part of this category have been tested in animal models, revealing significant decreases in plasma levels of triglycerides, low-density lipoprotein, and total cholesterol, while increasing high-density lipoprotein levels. This indicates their potential in managing hyperlipidemia and related cardiovascular conditions (Jasim, 2018).

Mechanism of Action

Target of Action

The primary target of this compound is the sigma-1 receptor . The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the ER-mitochondrion interface. It plays a crucial role in the regulation of several cellular processes, including cell survival and death, neurotransmission, and immune response .

Mode of Action

The compound acts as an agonist for the human sigma-1 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell, which in this case, is the sigma-1 receptor. The compound’s interaction with its target leads to changes in the cell, specifically in the regulation of calcium signaling and other cellular processes .

Biochemical Pathways

calcium signaling pathways . Calcium signaling is crucial for several cellular functions, including cell growth, apoptosis, and immune response .

Result of Action

The compound’s action on the sigma-1 receptor can lead to a variety of cellular effects. For instance, it has been shown to exhibit antiproliferative activity against certain cancer cell lines . This means that the compound can inhibit the growth of these cells, making it potentially useful in cancer treatment .

properties

IUPAC Name |

1-[[4-[(4-chlorobenzoyl)amino]phenyl]methyl]-N-phenylimidazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN4O2/c25-19-10-8-18(9-11-19)23(30)27-21-12-6-17(7-13-21)14-29-15-22(26-16-29)24(31)28-20-4-2-1-3-5-20/h1-13,15-16H,14H2,(H,27,30)(H,28,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQXGTKCHIFFVLG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-phenyl-4-[3-(trifluoromethyl)phenoxy]pyrimidine-5-carboxylate](/img/structure/B2386182.png)

![2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-5-one hydroiodide](/img/structure/B2386183.png)

![4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2386192.png)

![N-(1-cyanocyclohexyl)-2-{5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-7-yl}acetamide](/img/structure/B2386198.png)

![5-Benzo[1,3]dioxol-5-yl-1-methanesulfonyl-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B2386199.png)